8-(2,3-Difluorophenyl)-1H-purine
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Overview
Description
8-(2,3-Difluorophenyl)-1H-purine: is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a purine ring substituted with a 2,3-difluorophenyl group, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the 2,3-difluorophenyl group is coupled with a halogenated purine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-(2,3-Difluorophenyl)-1H-purine can undergo various chemical reactions, including:
Oxidation: The purine ring can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the purine ring or the difluorophenyl group, leading to partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions on the purine ring that are activated by the presence of the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-purines, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
Chemistry: In chemistry, 8-(2,3-difluorophenyl)-1H-purine is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. The presence of the difluorophenyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate specific biological pathways makes it a promising lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry: The compound’s unique properties make it valuable in various industrial applications, including the development of advanced materials and the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(2,3-difluorophenyl)-1H-purine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in its core structure, which is a benzamide rather than a purine.
Fluorinated Quinolines: These compounds also feature fluorine atoms and are known for their biological activities, particularly as antibacterial agents.
Uniqueness: 8-(2,3-Difluorophenyl)-1H-purine is unique due to its combination of a purine ring and a difluorophenyl group. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other fluorinated compounds.
Properties
CAS No. |
878287-57-1 |
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Molecular Formula |
C11H6F2N4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
8-(2,3-difluorophenyl)-7H-purine |
InChI |
InChI=1S/C11H6F2N4/c12-7-3-1-2-6(9(7)13)10-16-8-4-14-5-15-11(8)17-10/h1-5H,(H,14,15,16,17) |
InChI Key |
BQXUVRWLGFOBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC3=NC=NC=C3N2 |
Origin of Product |
United States |
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